4-(3,5-Dinitrophenyl) morpholin-3-one
Description
Contextualization of Substituted Morpholin-3-ones in Heterocyclic Chemistry
The morpholine (B109124) ring and its derivatives, such as morpholin-3-ones, are considered "privileged scaffolds" in medicinal chemistry. researchgate.net Their unique structural and physicochemical properties, including improved solubility and metabolic stability, make them frequent components of approved and investigational drugs. researchgate.net
The synthesis of the morpholin-3-one (B89469) core can be achieved through various strategies, which are broadly categorized by the bonds formed during the cyclization process. Common methods include intermolecular cyclizations and ring-expansion reactions. researchgate.net For instance, the cyclization of α-(2-chloroethoxy)-amides under basic conditions is a known route to morpholin-3-ones. researchgate.net More advanced techniques involve palladium-catalyzed carboamination reactions, which allow for the stereoselective synthesis of highly substituted morpholines from enantiomerically pure amino alcohols. nih.govnih.gov The development of concise, modular synthetic routes is crucial for accessing diversely substituted morpholines for drug discovery and development. acs.org
Interactive Table: General Synthetic Strategies for Substituted Morpholin-3-ones
| Synthetic Strategy | Description | Key Reactants | Reference |
| Intramolecular Cyclization | Ring-closing reaction of a linear precursor under basic conditions. | α-(2-chloroethoxy)-amides | researchgate.net |
| Palladium-Catalyzed Carboamination | A multi-step process involving a Pd-catalyzed coupling to form the heterocyclic ring. | N-Boc amino alcohols, Aryl/Alkenyl halides | nih.govnih.gov |
| Base-Catalyzed Ring Opening | Ring opening of an oxazetidine with a discrete nucleophile to form a morpholine hemiaminal intermediate. | 2-Tosyl-1,2-oxazetidine, α-formyl carboxylates | acs.org |
| [3+3]-Cycloaddition | An organocatalytic asymmetric reaction for the enantioselective synthesis of functionalized morpholin-3-ones. | γ-hydroxy-α,β-unsaturated ketones, azaoxyallyl cations | researchgate.net |
The Dinitrophenyl Moiety: Influence on Molecular Properties and Reactivity
The 3,5-dinitrophenyl group is a powerful modulator of a molecule's electronic properties and reactivity. The two nitro groups (-NO₂) are strong electron-withdrawing groups, which significantly reduce the electron density of the attached aromatic ring. This electronic effect has two major consequences:
Deactivation towards Electrophilic Aromatic Substitution: The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.
Activation towards Nucleophilic Aromatic Substitution (SNAr): The ring becomes highly electrophilic and prone to attack by nucleophiles. masterorganicchemistry.comwikipedia.org
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the carbon atom bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.orgscribd.com The presence of electron-withdrawing groups, particularly at the ortho and para positions relative to the leaving group, is crucial for stabilizing this negatively charged intermediate and facilitating the reaction. wikipedia.orgsemanticscholar.org In 4-(3,5-Dinitrophenyl)morpholin-3-one, the entire morpholin-3-one substituent acts as the leaving group attached to the dinitrophenyl ring, which is activated for such nucleophilic attacks.
Furthermore, the dinitrophenyl moiety is found in various biologically active compounds. For example, substituted 3,5-dinitrophenyl tetrazoles and 5-(3,5-dinitrophenyl)-1,3,4-oxadiazol-2-amine derivatives have shown potent antitubercular activity, highlighting the importance of the dinitroaryl scaffold in medicinal chemistry. nih.govnih.govresearchgate.net
Overview of the Chemical Compound's Synthetic Utility in Advanced Organic Syntheses
While direct applications of 4-(3,5-Dinitrophenyl)morpholin-3-one are not documented, its structure suggests significant potential as a versatile synthetic intermediate. Its utility can be projected in two main directions based on the reactivity of the dinitrophenyl moiety.
First, it can serve as a precursor for a variety of N-aryl morpholin-3-ones through Nucleophilic Aromatic Substitution (SNAr) . The morpholin-3-one ring is attached to a highly activated dinitrophenyl system. Although the morpholin-3-one anion is not a conventional leaving group like a halide, under appropriate conditions with strong nucleophiles, the C-N bond could potentially be cleaved. This would allow the introduction of other functionalities onto the dinitrophenyl scaffold.
More plausibly, the compound can act as a stable, activated precursor where the dinitrophenyl ring itself is the reactive handle for further transformations. The two nitro groups can be selectively or fully reduced to amino groups using various reducing agents (e.g., H₂, Pd/C; SnCl₂). The resulting 4-(3,5-diaminophenyl)morpholin-3-one would be a highly valuable building block. The newly formed amino groups could then be used for a wide range of subsequent reactions, including:
Diazotization , followed by Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.
Acylation or sulfonylation to form amides and sulfonamides.
Condensation reactions to build more complex heterocyclic systems.
This approach is analogous to the synthetic utility of the related compound, 4-(4-nitrophenyl)morpholin-3-one (B139987), which serves as a key intermediate in the synthesis of various pharmaceuticals, including the anticoagulant Rivaroxaban. chemicalbook.comlookchem.com In that context, the nitro group is reduced to an amine, which is a critical step for further molecular elaboration. Therefore, 4-(3,5-Dinitrophenyl)morpholin-3-one can be considered a precursor to a diamino-functionalized morpholin-3-one with expanded synthetic possibilities.
Table of Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 2138262-09-4 | pharmaffiliates.com |
| Molecular Formula | C₁₀H₉N₃O₆ | pharmaffiliates.com |
| Molecular Weight | 267.20 g/mol | Calculated |
| Synonyms | 3-Morpholinone, 4-(3,5-dinitrophenyl)- | pharmaffiliates.com |
Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O6 |
|---|---|
Molecular Weight |
267.19 g/mol |
IUPAC Name |
4-(3,5-dinitrophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H9N3O6/c14-10-6-19-2-1-11(10)7-3-8(12(15)16)5-9(4-7)13(17)18/h3-5H,1-2,6H2 |
InChI Key |
QXTAECJTSHJDQA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(=O)N1C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 3,5 Dinitrophenyl Morpholin 3 One and Its Precursors
Retrosynthetic Analysis of the 4-(3,5-Dinitrophenyl)morpholin-3-one Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary bond disconnections. This process helps in designing a logical synthetic plan.
The primary disconnection for 4-(3,5-dinitrophenyl)morpholin-3-one is the bond between the nitrogen atom of the morpholin-3-one (B89469) ring and the dinitrophenyl ring (C-N bond). This disconnection points to two main synthetic strategies:
Direct N-Arylation: This approach involves the reaction of morpholin-3-one with a suitable 3,5-dinitrophenyl electrophile. This strategy is attractive due to the commercial availability of morpholin-3-one. The key challenge lies in the effective formation of the C-N bond, which can be achieved through various methods.
Cyclization Strategy: An alternative disconnection involves breaking the amide bond and the ether linkage within the morpholin-3-one ring. This leads to precursors that already contain the 3,5-dinitrophenyl moiety. The final step in this approach is an intramolecular cyclization to form the six-membered heterocyclic ring.
These two primary retrosynthetic pathways lead to the exploration of several specific synthetic methodologies as detailed in the subsequent sections.
Direct Synthesis Routes for 4-(3,5-Dinitrophenyl)morpholin-3-one
Direct synthesis routes focus on the formation of the C-N bond between the morpholin-3-one nitrogen and the 3,5-dinitrophenyl ring as the key step.
N-Arylation Reactions Utilizing 3,5-Dinitrophenyl Halides or Equivalents
N-arylation reactions are a cornerstone of modern organic synthesis for the formation of C-N bonds. In the context of synthesizing 4-(3,5-dinitrophenyl)morpholin-3-one, these reactions would involve coupling morpholin-3-one with a 3,5-dinitrophenyl halide (e.g., 1-chloro-3,5-dinitrobenzene (B1328920) or 1-fluoro-3,5-dinitrobenzene) or a related electrophile.
The presence of two strongly electron-withdrawing nitro groups on the aromatic ring makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack. This facilitates the Nucleophilic Aromatic Substitution (SNAr) reaction. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.
The general reaction is as follows:
Morpholin-3-one, acting as the nucleophile, attacks the carbon atom bearing the leaving group (typically a halide) on the 3,5-dinitrobenzene ring. The presence of a base is often required to deprotonate the morpholin-3-one, increasing its nucleophilicity.
Table 1: Representative Conditions for SNAr N-Arylation of Heterocycles with Dinitroaryl Halides
| Nucleophile | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|
| Morpholine (B109124) | 1-Chloro-2,4-dinitrobenzene (B32670) | K2CO3 | DMF | 150 | 78 |
| Pyrrolidine | 1-Fluoro-2,4-dinitrobenzene | Et3N | Acetonitrile (B52724) | RT | 95 |
Note: The data in this table is illustrative and based on reactions with similar nucleophiles and electrophiles. Specific conditions for the reaction of morpholin-3-one would require experimental optimization.
While SNAr is a viable route, transition metal-catalyzed cross-coupling reactions offer an alternative and often more versatile approach to C-N bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the N-arylation of amines and amides. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of 4-(3,5-dinitrophenyl)morpholin-3-one, this would involve the coupling of morpholin-3-one with 1-halo-3,5-dinitrobenzene. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.
Chan-Lam Coupling: This copper-catalyzed N-arylation reaction utilizes arylboronic acids as the arylating agent. The reaction is often carried out under milder conditions than palladium-catalyzed couplings and can be tolerant of a wider range of functional groups. The synthesis of the target molecule via this method would involve the reaction of morpholin-3-one with 3,5-dinitrophenylboronic acid in the presence of a copper catalyst and a base.
Table 2: Comparison of Ligand-Accelerated N-Arylation Methodologies
| Reaction | Catalyst | Arylating Agent | Typical Ligands | Typical Base |
|---|---|---|---|---|
| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Aryl Halide/Triflate | Biarylphosphines (e.g., XPhos, RuPhos) | NaOt-Bu, K3PO4 |
Cyclization Reactions Leading to the Morpholin-3-one Ring with Integrated 3,5-Dinitrophenyl Moiety
This strategy involves forming the morpholin-3-one ring in the final steps of the synthesis from precursors that already contain the 3,5-dinitrophenyl group.
A common approach to forming the morpholin-3-one ring is through an intramolecular cyclization. A plausible route for the synthesis of 4-(3,5-dinitrophenyl)morpholin-3-one would start with the synthesis of N-(2-hydroxyethyl)-3,5-dinitroaniline. This intermediate can be prepared via the SNAr reaction of 1-chloro-3,5-dinitrobenzene with ethanolamine.
Subsequent reaction of N-(2-hydroxyethyl)-3,5-dinitroaniline with an acetylating agent bearing a good leaving group, such as chloroacetyl chloride, would yield the key cyclization precursor, N-(2-chloroacetyl)-N-(3,5-dinitrophenyl)ethanolamine.
The final ring-closing step can be achieved by an intramolecular nucleophilic substitution, where the hydroxyl group attacks the electrophilic carbon of the chloroacetyl group in the presence of a base. This intramolecular Williamson ether synthesis-like reaction forms the morpholin-3-one ring.
Table 3: Plausible Cyclization Route for 4-(3,5-Dinitrophenyl)morpholin-3-one
| Step | Starting Material | Reagent | Product |
|---|---|---|---|
| 1. N-Arylation | 1-Chloro-3,5-dinitrobenzene, Ethanolamine | Base (e.g., K2CO3) | N-(2-hydroxyethyl)-3,5-dinitroaniline |
| 2. Acylation | N-(2-hydroxyethyl)-3,5-dinitroaniline | Chloroacetyl chloride | N-(2-chloroacetyl)-N-(3,5-dinitrophenyl)ethanolamine |
An alternative cyclization strategy could involve the reaction of 3,5-dinitroaniline (B184610) with 2-(2-chloroethoxy)acetyl chloride. The resulting amide, 2-(2-chloroethoxy)-N-(3,5-dinitrophenyl)acetamide, could then undergo an intramolecular cyclization under basic conditions to afford the target molecule.
Precursor Design and Synthesis for Cyclization
The core structure of N-aryl morpholin-3-ones is typically assembled through the cyclization of an N-(2-hydroxyethyl)aniline derivative with a suitable two-carbon electrophile. For the synthesis of the unsubstituted parent compound, 4-phenylmorpholin-3-one (B154935), a common and economically viable method involves the reaction of N-(2-hydroxyethyl)aniline with chloroacetyl chloride. google.com This process establishes the morpholin-3-one ring system attached to the phenyl group.
In the specific case of 4-(3,5-dinitrophenyl)morpholin-3-one, a logical synthetic precursor would be N-(2-hydroxyethyl)-3,5-dinitroaniline. This intermediate, already bearing the required dinitro functionality, could then undergo cyclization. The cyclization can be achieved by reacting it with chloroacetyl chloride in the presence of a base, a method that has been successfully applied to similar substrates. This approach of building the morpholinone ring onto a pre-functionalized aniline (B41778) is a key strategy to control the substitution pattern on the aromatic ring.
Another potential route involves the nucleophilic aromatic substitution of a highly activated dinitroaryl halide, such as 1-chloro-3,5-dinitrobenzene, with a pre-formed morpholin-3-one or a protected equivalent. This strategy leverages the high electrophilicity of the dinitrophenyl ring to form the crucial C-N bond.
Nitration Strategies on 4-Phenylmorpholin-3-one Derivatives
Direct nitration of the 4-phenylmorpholin-3-one scaffold presents significant regiochemical challenges for achieving a 3,5-dinitro substitution pattern.
Direct electrophilic dinitration of 4-phenylmorpholin-3-one to achieve the 3,5-isomer is not a straightforward process. The morpholinone nitrogen atom, being directly attached to the phenyl ring, acts as an activating group and directs incoming electrophiles to the ortho and para positions. Standard nitration conditions, such as a mixture of concentrated nitric acid and sulfuric acid, typically yield the 4-nitrophenyl derivative as the major product. google.com
To achieve a 3,5-dinitration pattern, the directing influence of the nitrogen atom must be overcome or altered. This is synthetically challenging. Therefore, a more viable and common strategy involves starting with a phenyl precursor that already contains the 3,5-dinitro arrangement. For instance, the synthesis of the related compound (morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone proceeds from 2-chloro-3,5-dinitrobenzoyl chloride, illustrating the principle of using a pre-dinitrated starting material to ensure the desired substitution pattern. nih.gov Similarly, 3,5-dinitroaniline can be synthesized from 3,5-dinitrobenzoyl azide (B81097), providing a key intermediate that could be further elaborated into the target morpholinone. prepchem.com
Controlling the substitution pattern during the synthesis of nitrophenyl morpholin-3-ones is dictated by fundamental principles of electrophilic aromatic substitution. The N-morpholinone substituent is an activating ortho-, para-director due to the lone pair of electrons on the nitrogen atom that can be delocalized into the aromatic ring.
Ortho/Para-Direction : Standard nitration of 4-phenylmorpholin-3-one leads predominantly to substitution at the para-position, yielding 4-(4-nitrophenyl)morpholin-3-one (B139987). google.com This is a consequence of the resonance stabilization of the intermediate carbocation (the sigma complex) when the electrophile adds to the ortho or para positions.
Meta-Dinitration : To achieve the 3,5-dinitro pattern, the synthetic design must circumvent the ortho-, para-directing effect. As direct nitration is not regioselective for the meta positions in this system, the most effective control strategy is to begin with an aniline derivative that is already substituted with nitro groups at the 3 and 5 positions. This precursor, such as 3,5-dinitroaniline, dictates the final substitution pattern of the target molecule. wikipedia.org Subsequent reaction steps, such as alkylation with a 2-haloethanol followed by cyclization with chloroacetyl chloride, would build the morpholinone ring without altering the established dinitro substitution.
Methodological Advancements in the Preparation of Related Nitrophenyl Morpholin-3-ones
Research into the synthesis of nitrophenyl morpholin-3-ones has been driven by their utility as intermediates in pharmaceutical manufacturing, particularly for the anticoagulant Rivaroxaban. This has led to the development of several practical and scalable synthetic procedures.
Synthesis of 4-(4-Nitrophenyl)morpholin-3-one as an Analogous System
The synthesis of 4-(4-nitrophenyl)morpholin-3-one serves as an excellent and well-documented analogue, providing insight into the construction of the core structure. Two primary routes have been established:
Nitration of 4-Phenylmorpholin-3-one : This is a direct approach where 4-phenylmorpholin-3-one is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This electrophilic aromatic substitution reaction yields the desired 4-nitro product. google.com While effective, this method can be problematic on an industrial scale due to safety concerns associated with nitration reactions. google.com
Cyclization of an N-(4-nitrophenyl) Precursor : This alternative strategy involves first reacting 4-nitroaniline (B120555) with 2-(2-chloroethoxy)acetyl chloride to form the intermediate 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This open-chain precursor is then cyclized, often by treatment with a base like potassium carbonate in a suitable solvent such as acetonitrile, to yield 4-(4-nitrophenyl)morpholin-3-one. google.com A variation involves starting from p-halonitrobenzene and morpholine, followed by oxidation to introduce the carbonyl group. google.com
| Method | Starting Materials | Key Steps | Reported Yield | Reference |
|---|---|---|---|---|
| Direct Nitration | 4-Phenylmorpholin-3-one, Nitric Acid, Sulfuric Acid | Electrophilic Aromatic Substitution | Not specified, but part of a route with 52% overall yield | google.com |
| Cyclization | 4-Nitroaniline, 2-(2-chloroethoxy)acetyl chloride | 1. Amide formation 2. Intramolecular cyclization | 92% (for cyclization step) | google.com |
| Oxidation | p-Chloronitrobenzene, Morpholine | 1. Nucleophilic substitution 2. Oxidation of morpholine ring | 97.7% (for oxidation step) | chemicalbook.com |
Practical and Scalable Synthetic Procedures for Related N-Aryl Morpholinones
The demand for N-aryl morpholinones as pharmaceutical intermediates has spurred the development of practical and scalable synthetic processes. The synthesis of 4-(4-aminophenyl)morpholin-3-one, a key precursor, often proceeds through its 4-nitro analogue, making the scalability of these syntheses crucial.
One industrially applied, economic process begins with the reaction of N-(2-hydroxyethyl)aniline and chloroacetyl chloride to produce 4-phenylmorpholin-3-one, which is then nitrated. google.com However, due to the hazards of large-scale nitration, alternative routes are often preferred.
A robust and commercially viable manufacturing process involves the cyclization of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide. This method avoids direct nitration of the phenylmorpholinone core. The synthesis starts from 4-nitroaniline and builds the morpholinone ring in a stepwise fashion, offering better control and improved safety for large-scale production. google.comtdcommons.org
Another scalable approach involves a condensation reaction between a p-halonitrobenzene (e.g., p-chloronitrobenzene) and morpholine, followed by an oxidation step to form the morpholin-3-one ring. google.com For example, 4-(4-nitrophenyl)morpholine (B78992) can be oxidized using sodium chlorite (B76162) in acetonitrile to give 4-(4-nitrophenyl)morpholin-3-one in high yield and purity. chemicalbook.com
| Reaction | Reactants | Solvent | Base/Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|
| Condensation | p-Chloronitrobenzene, Morpholine | None (excess morpholine) | Sodium Carbonate | 100°C | 98.5% | google.com |
| Oxidation | 4-(4-Nitrophenyl)morpholine, Sodium Chlorite | Acetonitrile / Water | Sodium Dihydrogen Phosphate | 40°C | 97.7% | chemicalbook.com |
| Amide Formation | 4-Nitroaniline, 2-(2-chloroethoxy)acetic acid | Toluene | Phenylboronic acid | Not specified | Not specified | google.com |
| Cyclization | 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide | Acetonitrile | Potassium Carbonate | Reflux | 92% | google.com |
These methodologies highlight a strategic shift from direct functionalization of the pre-formed N-aryl morpholinone to building the heterocyclic ring onto an already appropriately substituted aryl precursor, a key consideration for practical and scalable syntheses.
Green Chemistry Approaches and Sustainable Synthesis Considerations
Traditional synthetic routes for nitroaromatic compounds often rely on harsh reagents and conditions, such as the use of strong acids and high temperatures, which can lead to significant environmental concerns. In contrast, green chemistry principles focus on developing more environmentally benign and sustainable synthetic methods. For the synthesis of 4-(3,5-Dinitrophenyl)morpholin-3-one and its precursors, several green chemistry approaches can be considered, primarily focusing on the nitration step and the use of sustainable reaction conditions.
Alternative Nitrating Agents and Catalysts:
Conventional nitration often employs a mixture of nitric acid and sulfuric acid, which is highly corrosive and generates substantial acidic waste. Greener alternatives aim to replace or reduce the use of sulfuric acid. The use of solid acid catalysts, such as zeolites and clays, offers advantages like easier separation from the reaction mixture and potential for recycling. For instance, metal-modified montmorillonite (B579905) KSF has been used as a catalyst for the nitration of phenolic compounds, demonstrating good stability and reusability. Another approach involves using inorganic nitrates like bismuth nitrate (B79036) or copper nitrate, sometimes supported on silica (B1680970) gel, as nitrating agents, which can lead to cleaner and more selective reactions. The use of ionic liquids as both solvent and catalyst in nitration reactions is another promising green alternative.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. By directly heating the reaction mixture, microwave irradiation can significantly reduce reaction times, increase product yields, and minimize the formation of byproducts compared to conventional heating methods. nih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including morpholine derivatives and quinolines. mdpi.comnih.gov For the synthesis of 4-(3,5-Dinitrophenyl)morpholin-3-one, microwave assistance could be particularly beneficial in both the formation of the morpholin-3-one ring and the subsequent nitration or coupling step, potentially leading to a more energy-efficient and faster process.
Enzymatic and Biocatalytic Methods:
Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. While specific enzymatic routes to 4-(3,5-Dinitrophenyl)morpholin-3-one are not widely reported, the principles of biocatalysis are applicable. For the nitration step, the use of nitrating enzymes could provide high regioselectivity under mild reaction conditions, avoiding the need for harsh acids. Furthermore, enzymatic resolutions can be employed in the synthesis of chiral morpholine derivatives, offering a green alternative to traditional chiral separation techniques.
Sustainable Solvents:
The choice of solvent plays a crucial role in the environmental impact of a synthetic process. Many traditional organic solvents are volatile, toxic, and flammable. Green chemistry encourages the use of safer and more sustainable solvents such as water, supercritical fluids, or bio-based solvents. For the synthesis of morpholine derivatives, reactions have been explored in greener solvents. For example, a patent for the synthesis of a related compound, 4-(4-aminophenyl)-3-morpholinone, describes a process that, while not entirely solvent-free, aims for efficiency that can be considered in the context of green chemistry principles. google.com
Atom Economy and Waste Reduction:
A key principle of green chemistry is maximizing atom economy, which means maximizing the incorporation of all materials used in the process into the final product. Synthetic routes that proceed via addition reactions or catalytic cycles are generally preferred over those that generate stoichiometric byproducts. Designing the synthesis of 4-(3,5-Dinitrophenyl)morpholin-3-one to minimize the number of steps and the use of protecting groups can contribute to higher atom economy and reduced waste generation.
Table 1: Comparison of Traditional and Green Nitration Methods
| Feature | Traditional Nitration (e.g., H₂SO₄/HNO₃) | Green Nitration Approaches |
|---|---|---|
| Reagents | Concentrated sulfuric and nitric acids | Solid acids, inorganic nitrates, ionic liquids, enzymes |
| Conditions | Often harsh, high temperatures | Milder conditions, microwave irradiation |
| Byproducts | Significant acidic waste, NOx gases | Reduced waste, recyclable catalysts |
| Selectivity | Can be low, leading to isomeric mixtures | Often higher regioselectivity |
| Safety | High risk due to corrosive and reactive materials | Generally safer reaction conditions |
Analytical Purity Assessment and Isolation Techniques for Synthetic Products
Ensuring the purity of a synthesized compound is critical for its characterization and subsequent use. A combination of chromatographic and spectroscopic techniques is typically employed for the purity assessment and structural elucidation of 4-(3,5-Dinitrophenyl)morpholin-3-one and its intermediates. Isolation and purification are commonly achieved through crystallization and chromatography.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of organic compounds. For dinitrophenyl derivatives, a reversed-phase HPLC method with UV detection is often suitable. The high molar absorptivity of the dinitrophenyl group allows for sensitive detection. A typical HPLC analysis would involve injecting a solution of the synthesized product onto a C18 column and eluting with a mobile phase such as a mixture of acetonitrile and water. The purity is determined by the relative area of the main peak in the chromatogram. A patent for a related compound, 4-(4-aminophenyl)-3-morpholinone, mentions the use of HPLC to monitor the reaction and assess the purity of the product. google.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation and purity assessment of synthetic products. The NMR spectrum of 4-(3,5-Dinitrophenyl)morpholin-3-one would show characteristic signals for the protons and carbons of the morpholin-3-one ring and the dinitrophenyl group. The absence of signals corresponding to impurities or starting materials can confirm the purity of the sample. Dynamic NMR studies have been used to investigate the conformational dynamics of other dinitrophenyl derivatives.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, which is a crucial piece of data for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information. The structure of a related compound, 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, was confirmed by ¹H NMR and MS spectrum. researchgate.net
Isolation and Purification Techniques:
Crystallization: Recrystallization is a common and effective method for purifying solid organic compounds. mt.com The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures or remain dissolved at low temperatures. For a related compound, (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone, recrystallization from ethanol (B145695) was used for purification, and crystals suitable for X-ray analysis were obtained by slow evaporation from an acetonitrile solution. nih.gov
Chromatography: When crystallization is not effective or for the separation of complex mixtures, chromatographic techniques are employed.
Column Chromatography: This technique involves passing a solution of the crude product through a column packed with a stationary phase (e.g., silica gel). A solvent or a mixture of solvents (eluent) is used to move the components down the column at different rates, allowing for their separation.
Thin-Layer Chromatography (TLC): TLC is a quick and simple method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. It has been reviewed for the analysis of dinitrophenyl derivatives of amino acids. nih.gov
Table 2: Analytical Techniques for Purity Assessment
| Technique | Information Provided | Application to 4-(3,5-Dinitrophenyl)morpholin-3-one |
|---|---|---|
| HPLC | Purity, presence of impurities, quantification | Determination of percentage purity, reaction monitoring |
| ¹H & ¹³C NMR | Structural confirmation, purity assessment | Verification of the chemical structure and absence of impurities |
| Mass Spectrometry | Molecular weight, elemental composition | Confirmation of the molecular formula |
Chemical Reactivity and Transformation Mechanisms of 4 3,5 Dinitrophenyl Morpholin 3 One
Reactions Involving the Dinitrophenyl Group
The primary modes of reactivity for the dinitrophenyl moiety in this molecule are nucleophilic aromatic substitution on the ring and reduction of the nitro substituents.
The presence of two nitro groups renders the aromatic ring highly electrophilic, making it susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity is central to the synthesis of the title compound, typically formed by the reaction of a 1-halo-3,5-dinitrobenzene with morpholin-3-one (B89469), and also describes its potential subsequent reactions. The generally accepted mechanism for this transformation is a two-step addition-elimination process. researchgate.netfishersci.se In this SNAr mechanism, the nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgmasterorganicchemistry.com The leaving group is subsequently eliminated, restoring the aromaticity of the ring.
The rate of SNAr reactions is significantly influenced by both the nature of the leaving group on the aromatic substrate and the basicity of the incoming nucleophile. For the synthesis of compounds like 4-(3,5-dinitrophenyl)morpholin-3-one from a precursor such as 1-chloro-3,5-dinitrobenzene (B1328920), the rate-determining step is typically the initial attack of the nucleophile. semanticscholar.org
Leaving Group Effects: In many SNAr reactions, the order of reactivity for halogen leaving groups is F > Cl > Br > I. This is contrary to the trend seen in SN2 reactions, where bond strength with carbon is a deciding factor. In SNAr, the high electronegativity of fluorine strongly withdraws electron density from the ring, making the site of attack more electrophilic and thus accelerating the rate-limiting addition step. masterorganicchemistry.com
Nucleophile Basicity: The reactivity in SNAr reactions is also dependent on the properties of the nucleophile. semanticscholar.org Studies on the reaction of various dinitrobenzene derivatives with amine nucleophiles show that the rate of reaction is affected by factors such as nucleophile basicity and steric hindrance. semanticscholar.orgresearchgate.net For the reaction of 2,4-dinitrobenzene derivatives with hydrazine (B178648), the rate of reaction was found to depend on the basicity of the leaving group. semanticscholar.orgccsenet.org A lower pKa of the conjugate acid of the leaving group corresponds to a faster reaction. semanticscholar.org This relationship is often quantified using the Brønsted coefficient (βlg), where a small value suggests that bond cleavage is not far advanced in the transition state. semanticscholar.org
Table 1: Relative Reactivity of 1-X-2,4-dinitrobenzene with Piperidine
| Leaving Group (X) | Relative Rate |
| -F | 3300 |
| -NO₂ | 37 |
| -SO₃Ph | 5.9 |
| -Cl | 4.3 |
| -Br | 2.3 |
| -I | 1.0 |
This table illustrates the typical effect of different leaving groups on the rate of a nucleophilic aromatic substitution reaction. The data is representative of the general principles governing SNAr reactions.
When an amine nucleophile, such as the nitrogen atom of a morpholin-3-one precursor, attacks an activated aromatic ring, the initial adduct is a zwitterionic intermediate. researchgate.netresearchgate.net This species can then be deprotonated by a base (such as another molecule of the amine) to form the more stable anionic Meisenheimer complex. wikipedia.org The rate-limiting step can be the formation of this intermediate or its subsequent transformation. researchgate.netsemanticscholar.org
For instance, in reactions of phenyl 2,4,6-trinitrophenyl ethers with aniline (B41778), the process is generally base-catalyzed, which is interpreted as the rate-limiting step being the deprotonation of the zwitterionic intermediate. researchgate.net The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups (like the nitro groups) that can delocalize the negative charge through resonance. wikipedia.org The formation of the zwitterionic intermediate is considered the rate-determining step in the uncatalyzed reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine in various solvents. semanticscholar.orgsemanticscholar.org
The two nitro groups on the phenyl ring of 4-(3,5-dinitrophenyl)morpholin-3-one can be readily reduced to the corresponding amino groups, yielding 4-(3,5-diaminophenyl)morpholin-3-one. This transformation is a key step in the synthesis of various derivatives, including dyes and pharmaceuticals. The reduction can be achieved through several methods, with catalytic hydrogenation and chemoselective chemical reduction being the most common.
Catalytic hydrogenation is a highly efficient method for the reduction of aromatic nitro groups. The process typically involves treating the substrate with hydrogen gas in the presence of a metal catalyst. youtube.com
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. libretexts.orgillinois.edu The mechanism involves the adsorption of both the hydrogen gas and the nitro-containing substrate onto the catalyst surface. libretexts.org Hydrogen molecules dissociate into hydrogen atoms on the metal surface. These adsorbed hydrogen atoms are then sequentially transferred to the nitro group, leading to its reduction. The process is believed to proceed through intermediate species like nitroso and hydroxylamine (B1172632) compounds before the final amine is formed and desorbed from the catalyst surface. libretexts.orgchemrxiv.org
Stereochemical Outcomes: For the specific case of 4-(3,5-dinitrophenyl)morpholin-3-one, the reduction of the nitro groups to amines does not introduce any new chiral centers. Therefore, stereochemical outcomes are not a consideration for this particular transformation. However, in substrates containing other reducible functional groups (like alkenes or ketones) or existing stereocenters, the choice of catalyst and reaction conditions can be critical for achieving desired stereoselectivity. researchgate.net
In molecules containing functional groups that are sensitive to catalytic hydrogenation (e.g., halides, benzylic ethers, alkenes), chemoselective reducing agents are required.
Stannous Chloride (SnCl₂): Tin(II) chloride is a classic and reliable reagent for the selective reduction of aromatic nitro groups in an acidic medium (typically concentrated HCl). acsgcipr.orgresearchgate.net The mechanism involves a series of single-electron transfers from the Sn(II) species to the nitro group, with protonation of the oxygen atoms by the acid. acsgcipr.org This process generates tin(IV) species and the desired aniline derivative. While effective, a significant drawback is the formation of tin salts during the basic workup, which can complicate product isolation. acsgcipr.orgreddit.com
Hydrazine (N₂H₄): Hydrazine hydrate (B1144303) in the presence of a catalyst, such as Raney Nickel, palladium on carbon, or iron(III) chloride, is another powerful system for the reduction of nitroarenes. researchgate.netrsc.org This method, known as transfer hydrogenation, uses hydrazine as the source of hydrogen. The reaction is often rapid and can be performed under milder conditions than catalytic hydrogenation with H₂ gas. It offers good selectivity for the nitro group in the presence of other reducible functionalities. researchgate.net
Table 2: Comparison of Common Methods for Nitro Group Reduction
| Method | Reagents | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂) | High yield, clean reaction, catalyst is recyclable | Can reduce other functional groups (e.g., C=C, C=O), requires pressure equipment |
| Tin(II) Chloride Reduction | SnCl₂, HCl | High chemoselectivity, tolerates many functional groups | Stoichiometric amounts of metal required, difficult workup due to tin salt precipitation |
| Hydrazine Reduction | N₂H₄·H₂O, Catalyst (e.g., FeCl₃, Raney Ni) | Mild conditions, high selectivity, avoids high-pressure H₂ | Hydrazine is highly toxic |
Reduction of Nitro Groups to Amino Groups
Impact of Reaction Conditions on Product Distribution and Yield
There is no specific information available in the scientific literature regarding the impact of reaction conditions on the product distribution and yield for reactions involving 4-(3,5-Dinitrophenyl)morpholin-3-one. Studies on analogous nitroaromatic compounds suggest that factors such as solvent, temperature, and the nature of the reagents would likely influence outcomes, but direct experimental evidence for this specific compound is lacking.
Transformations of the Morpholin-3-one Ring
The transformations of the morpholin-3-one ring are a subject of general interest in medicinal chemistry due to the prevalence of this scaffold in pharmaceuticals. researchgate.net However, specific studies detailing the transformations of this ring system within the context of the 4-(3,5-Dinitrophenyl) substituent are not available.
Hydrolytic Stability of the Amide Linkage
The hydrolytic stability of the internal amide (lactam) bond in the morpholin-3-one ring of this specific compound has not been reported. In general, the stability of an amide bond is significant, often requiring strong acidic or basic conditions for cleavage. The presence of the electron-withdrawing 3,5-dinitrophenyl group attached to the nitrogen atom would be expected to influence the electron density of the amide bond and thus its susceptibility to hydrolysis, but no experimental data is available to confirm this.
Reactions at the Carbonyl Group
The carbonyl group of the morpholin-3-one ring is a potential site for various nucleophilic addition reactions. studentski.netsavemyexams.com Typical reactions for carbonyls include reduction to an alcohol or reactions with organometallic reagents. However, no studies have been published detailing such reactions specifically for 4-(3,5-Dinitrophenyl)morpholin-3-one. The reactivity would be influenced by the electronic effects of the N-substituent, but without experimental data, any discussion remains speculative.
Functionalization of the Morpholin-3-one Alkyl Chain
The alkyl portion of the morpholin-3-one ring presents sites for potential functionalization, which is a common strategy for modifying the properties of heterocyclic compounds. acs.org
Oxidative Imidation Reactions
Oxidative imidation is a known method for the functionalization of C-H bonds adjacent to a nitrogen atom. mdpi.comnsf.gov For instance, cross-dehydrogenative coupling between morpholin-2-ones and cyclic imides has been achieved using copper(I) chloride as a catalyst. mdpi.com This suggests that the C-2 position of the morpholin-3-one ring in the title compound could potentially undergo similar reactions. However, no research has been published demonstrating oxidative imidation specifically on 4-(3,5-Dinitrophenyl)morpholin-3-one.
Derivatization at Alpha and Beta Positions to the Nitrogen and Oxygen Heteroatoms
Derivatization at the alpha and beta positions of the morpholine (B109124) ring is a key strategy for creating new analogues of biologically active molecules. acs.org The positions alpha to the nitrogen (C-5) and oxygen (C-2) are of particular interest. While general methods for the derivatization of morpholine and morpholinone rings exist, researchgate.net there is no specific literature describing the functionalization of these positions on 4-(3,5-Dinitrophenyl)morpholin-3-one.
Mechanistic Studies of 4-(3,5-Dinitrophenyl)morpholin-3-one Reactions
Detailed mechanistic studies, including kinetic investigations and the elucidation of reaction pathways for 4-(3,5-dinitrophenyl)morpholin-3-one, are not available in the current body of scientific literature. The following sections reflect the absence of specific data for this compound.
No kinetic investigations have been published that determine the rate constants for reactions involving 4-(3,5-dinitrophenyl)morpholin-3-one. Therefore, no data tables of rate constants for its reactions with various nucleophiles or under different solvent conditions can be provided.
There is no available research that elucidates the specific reaction pathways or characterizes the transition states for transformations of 4-(3,5-dinitrophenyl)morpholin-3-one. Studies on analogous dinitrophenyl compounds often point towards a stepwise SNAr mechanism involving a Meisenheimer complex as a key intermediate. However, without specific experimental or computational studies on the title compound, this remains a hypothesized pathway.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of "4-(3,5-Dinitrophenyl) morpholin-3-one" is expected to exhibit distinct signals corresponding to the protons of the dinitrophenyl ring and the morpholin-3-one (B89469) moiety.
Dinitrophenyl Protons: The aromatic region of the spectrum would be characterized by signals from the protons on the 3,5-dinitrophenyl group. Due to the symmetrical substitution pattern, two types of aromatic protons are present. The proton at the C4' position (H-4') would appear as a triplet, while the protons at the C2' and C6' positions (H-2'/H-6') would appear as a doublet. The strong electron-withdrawing nature of the two nitro groups is expected to significantly deshield these protons, shifting their resonance to a downfield region, likely in the range of 8.5-9.5 ppm.
Morpholin-3-one Protons: The protons of the morpholin-3-one ring would give rise to signals in the aliphatic region of the spectrum. The methylene (B1212753) protons adjacent to the oxygen atom (H-5) and the nitrogen atom (H-6) would likely appear as triplets, assuming free rotation. The methylene protons adjacent to the carbonyl group (H-2) would also produce a distinct signal. The chemical shifts for these protons are anticipated to be in the range of 3.0-4.5 ppm, with the protons closer to the electronegative oxygen and nitrogen atoms appearing further downfield.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-2'/H-6' | 8.5 - 9.5 | d |
| H-4' | 8.5 - 9.5 | t |
| H-2 | 3.0 - 4.0 | t |
| H-5 | 3.5 - 4.5 | t |
Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" will produce a distinct signal.
Dinitrophenyl Carbons: The carbon atoms of the dinitrophenyl ring will resonate in the aromatic region (typically 110-160 ppm). The carbon atom attached to the nitrogen of the morpholinone ring (C-1') and the carbons bearing the nitro groups (C-3'/C-5') are expected to be the most downfield due to strong deshielding effects. The other aromatic carbons (C-2'/C-6' and C-4') will appear at slightly more upfield positions.
Morpholin-3-one Carbons: The carbons of the morpholin-3-one ring will have characteristic chemical shifts. The carbonyl carbon (C-3) will be the most downfield of this group, typically appearing in the range of 165-175 ppm. The methylene carbons adjacent to the oxygen (C-5) and nitrogen (C-6) will be found in the range of 40-70 ppm, while the methylene carbon adjacent to the carbonyl group (C-2) will also be in a similar region.
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C-1' | 140 - 150 |
| C-2'/C-6' | 115 - 125 |
| C-3'/C-5' | 145 - 155 |
| C-4' | 120 - 130 |
| C-2 | 40 - 50 |
| C-3 (C=O) | 165 - 175 |
| C-5 | 65 - 75 |
Note: Predicted values are based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.
¹⁵N NMR spectroscopy, although less common than ¹H and ¹³C NMR due to the lower natural abundance and sensitivity of the ¹⁵N isotope, can provide valuable information about the electronic environment of the nitrogen atoms. In "this compound," there are three nitrogen atoms: one in the morpholin-3-one ring (amide nitrogen) and two in the nitro groups. The chemical shifts of these nitrogen atoms would be distinct. The amide nitrogen would have a characteristic chemical shift, while the nitro group nitrogens would appear at a significantly different chemical shift, reflecting their highly oxidized and electron-deficient nature.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.
The IR and Raman spectra of "this compound" would display a series of absorption bands corresponding to the vibrations of its specific functional groups.
Nitro Group (NO₂) Vibrations: The two nitro groups are expected to show strong and characteristic absorption bands in the IR spectrum. The asymmetric stretching vibration typically appears in the range of 1500-1570 cm⁻¹, while the symmetric stretching vibration is found between 1300-1370 cm⁻¹.
Carbonyl (C=O) Stretching: The carbonyl group of the amide function in the morpholin-3-one ring will exhibit a strong absorption band. For a six-membered lactam, this stretching vibration is typically observed in the region of 1650-1680 cm⁻¹.
Ether (C-O-C) Stretching: The ether linkage within the morpholine (B109124) ring will produce a characteristic C-O-C stretching band, which is usually found in the range of 1070-1150 cm⁻¹.
Amide (C-N) Vibrations: The C-N stretching vibration of the tertiary amide is expected to appear in the fingerprint region of the spectrum, typically between 1200-1300 cm⁻¹.
Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1570 |
| Nitro (NO₂) | Symmetric Stretch | 1300 - 1370 |
| Carbonyl (C=O) | Stretch | 1650 - 1680 |
| Ether (C-O-C) | Stretch | 1070 - 1150 |
| Amide (C-N) | Stretch | 1200 - 1300 |
| Aromatic C-H | Stretch | 3000 - 3100 |
Note: Predicted values are based on characteristic group frequencies. Actual experimental values may vary depending on the molecular environment and physical state of the sample.
Conformational Analysis through Vibrational Frequencies
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful tool for investigating the conformational landscape of molecules. For 4-(3,5-dinitrophenyl)morpholin-3-one, these methods provide critical insights into the preferred geometry of the morpholin-3-one ring and the orientation of its substituents. The morpholine ring is known to exist predominantly in a chair conformation to minimize steric strain, though other forms like the boat conformation can exist. nih.gov The vibrational frequencies of the molecule are sensitive to these conformational subtleties.
Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed alongside experimental data to assign specific vibrational modes and to determine the relative energies of different conformers. iu.edu.samemphis.edu For the morpholin-3-one ring, key vibrational modes include the C=O stretching of the lactam, the C-N stretching, the C-O-C ether linkage vibrations, and various CH₂ bending and rocking modes. The presence of the bulky and electron-withdrawing 3,5-dinitrophenyl group significantly influences the vibrational spectrum. The characteristic symmetric and asymmetric stretching frequencies of the nitro groups (NO₂) are prominent features and can be affected by their electronic environment and steric hindrance.
Table 1: Predicted Characteristic Vibrational Frequencies for 4-(3,5-Dinitrophenyl)morpholin-3-one This table is based on typical frequency ranges for the specified functional groups and may vary in the actual compound.
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (Lactam) | Stretching | 1680 - 1720 |
| NO₂ | Asymmetric Stretching | 1530 - 1560 |
| NO₂ | Symmetric Stretching | 1340 - 1370 |
| C-N (Aromatic) | Stretching | 1250 - 1350 |
| C-O-C (Ether) | Asymmetric Stretching | 1070 - 1150 |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound. For 4-(3,5-dinitrophenyl)morpholin-3-one, both high-resolution mass spectrometry and fragmentation analysis are crucial for its unambiguous identification.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to four or five decimal places. nih.gov This precision allows for the determination of a molecule's elemental composition from its exact mass, distinguishing it from other compounds that may have the same nominal mass.
For 4-(3,5-dinitrophenyl)morpholin-3-one, the molecular formula is C₁₀H₉N₃O₆. Using the exact masses of the most abundant isotopes (¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491), the calculated monoisotopic mass can be determined. An HRMS analysis would be expected to yield a measured mass that corresponds precisely to this calculated value, confirming the elemental formula.
Table 2: Exact Mass Calculation for C₁₀H₉N₃O₆
| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 10 | 12.00000 | 120.00000 |
| Hydrogen (¹H) | 9 | 1.00783 | 9.07047 |
| Nitrogen (¹⁴N) | 3 | 14.00307 | 42.00921 |
| Oxygen (¹⁶O) | 6 | 15.99491 | 95.96946 |
| Total | | | 267.04914 |
Fragmentation Pathway Analysis for Structural Confirmation
In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing the pattern of these fragments provides a molecular fingerprint that helps to elucidate the original structure. researchgate.netnih.gov The fragmentation of 4-(3,5-dinitrophenyl)morpholin-3-one would likely proceed through several predictable pathways based on the stability of the resulting ions and neutral losses.
Common fragmentation patterns for nitroaromatic compounds include the loss of NO, NO₂, and other small neutral molecules. The morpholin-3-one ring can also cleave at various points, particularly at the ether linkage or adjacent to the carbonyl group. A plausible fragmentation pathway could involve initial cleavage of the morpholin-3-one ring, followed by losses from the dinitrophenyl moiety.
Table 3: Plausible Mass Spectrometry Fragments for 4-(3,5-Dinitrophenyl)morpholin-3-one
| m/z (Nominal) | Proposed Fragment Structure/Loss |
|---|---|
| 267 | [M]⁺ (Molecular Ion) |
| 221 | [M - NO₂]⁺ |
| 191 | [M - NO₂ - NO]⁺ |
| 167 | [C₆H₃N₂O₄]⁺ (Dinitrophenyl moiety) |
X-ray Crystallography of 4-(3,5-Dinitrophenyl)morpholin-3-one and its Analogs
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov While the specific crystal structure for 4-(3,5-dinitrophenyl)morpholin-3-one is not widely published, extensive data exists for closely related analogs, which allows for reliable inference of its structural characteristics.
Elucidation of Solid-State Molecular Conformation
Analysis of analogs such as 4-(3-fluoro-4-nitrophenyl)morpholin-3-one and 4-(4-nitrophenyl)morpholine (B78992) reveals key conformational features. nih.govnih.gov The morpholine or morpholinone ring typically adopts a stable chair or a slightly distorted twist-chair conformation in the solid state. nih.govnih.gov This arrangement minimizes torsional and steric strain within the six-membered ring.
The dihedral angle between the plane of the phenyl ring and the morpholinone ring is a critical parameter. In the analog 4-(3-fluoro-4-nitrophenyl)morpholin-3-one, the dihedral angle between the benzene (B151609) ring and the nitro group is reported to be 11.29 (3)°. nih.gov Similar twisting is expected in 4-(3,5-dinitrophenyl)morpholin-3-one to alleviate steric hindrance between the ortho-nitro group and the morpholinone ring. This non-planar arrangement has significant implications for the molecule's electronic properties and intermolecular interactions.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Crystallographic data from analogs provide precise measurements of bond lengths, bond angles, and torsion angles, which define the molecule's geometry. researchgate.net These parameters are consistent with standard values for the respective bond types but can be subtly influenced by the electronic and steric effects of the substituents. For instance, the C-N bond connecting the phenyl ring to the morpholinone nitrogen will be influenced by the electron-withdrawing nature of the dinitrophenyl group.
Table 4: Selected Bond Angles from an Analog, 4-(4-Nitrophenyl)thiomorpholine Data extracted from the crystallographic study of a related compound and serves as a reference. mdpi.com
| Atoms | Angle (°) |
|---|---|
| C2-S1-C6 | 99.5 |
| N1-C1-C6 | 120.5 |
Table 5: Selected Torsion Angles from an Analog, 4-(4-Nitrophenyl)thiomorpholine Data extracted from the crystallographic study of a related compound and serves as a reference. mdpi.com
| Atoms | Angle (°) |
|---|---|
| C6-C1-N1-C5 | 179.1 |
| C2-C1-N1-C5 | -1.1 |
| C1-N1-C5-C4 | -173.8 |
Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Detailed analysis in this section would require crystallographic data, which is not currently available in published literature. Such an investigation would typically involve identifying and quantifying non-covalent interactions within the crystal lattice that govern the supramolecular assembly. This includes mapping hydrogen bond donors and acceptors, and measuring bond lengths and angles. Furthermore, it would involve analyzing the potential for π-π stacking interactions between the dinitrophenyl rings, including the measurement of centroid-centroid distances and slip angles, which are critical for understanding the crystal packing.
Crystallographic Data Refinement and Validation
This section would be populated with the specific parameters from a single-crystal X-ray diffraction experiment, which has not been reported for this compound. The content would typically include a detailed table summarizing the data collection and refinement statistics. Key parameters such as the crystal system, space group, unit cell dimensions, R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (S) would be presented to validate the quality of the crystal structure model. The methods used for structure solution and refinement would also be described.
Theoretical and Computational Investigations of 4 3,5 Dinitrophenyl Morpholin 3 One
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and energy states.
Modern computational studies heavily rely on Density Functional Theory (DFT) and ab initio methods to model molecular systems.
Density Functional Theory (DFT): This is a widely used quantum mechanical modeling method due to its favorable balance between computational cost and accuracy. nih.gov DFT calculates the electronic properties of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov Functionals such as B3LYP are commonly employed in conjunction with basis sets (e.g., 6-31G* or def2-TZVPP) to approximate the exchange-correlation energy, which is the most challenging component of the calculation. nih.govmdpi.comsuperfri.org
Ab Initio Methods: These methods, Latin for "from the beginning," solve the Schrödinger equation without using experimental data, relying solely on fundamental physical constants. The Hartree-Fock (HF) method is a foundational ab initio approach, though more complex methods that account for electron correlation (like Møller-Plesset perturbation theory, MP2) often provide higher accuracy at a greater computational expense. nih.govresearchgate.net
For 4-(3,5-Dinitrophenyl)morpholin-3-one, DFT would typically be the method of choice for geometry optimization and property calculations, providing reliable results efficiently.
A critical first step in any computational analysis is to determine the most stable three-dimensional arrangement of the molecule, known as the optimized geometry. This is achieved by finding the structure that corresponds to the lowest energy on the potential energy surface. mdpi.com This process yields precise data on bond lengths, bond angles, and dihedral (torsion) angles. For a flexible molecule containing a morpholin-3-one (B89469) ring, this analysis can identify the preferred conformation (e.g., chair, boat, or twist-chair) of the ring system. nih.gov These calculated parameters can be validated by comparison with experimental data from techniques like X-ray crystallography, if available.
Table 1: Exemplary Geometrical Parameters for a Calculated Molecular Structure (Note: The following data is illustrative of typical output and not specific to 4-(3,5-Dinitrophenyl)morpholin-3-one.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.22 Å |
| N-C (phenyl) | 1.45 Å | |
| C-NO₂ | 1.48 Å | |
| Bond Angle | O=C-N | 121.5° |
| C-N-C (phenyl) | 119.8° |
| Dihedral Angle | C-C-N-C | 45.0° |
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
HOMO: This orbital is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater propensity to donate electrons. emerginginvestigators.org
LUMO: This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons. youtube.com
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE) , is a crucial descriptor of molecular stability and reactivity. wuxibiology.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more easily polarized and more reactive. mdpi.com
For 4-(3,5-Dinitrophenyl)morpholin-3-one, the HOMO is expected to be located primarily on the morpholinone ring, while the LUMO would be concentrated on the electron-deficient dinitrophenyl ring due to the strong electron-withdrawing nature of the two nitro groups. This separation of orbitals would indicate a significant potential for intramolecular charge transfer (ICT) upon electronic excitation. mdpi.com
Table 2: Key Quantum Chemical Descriptors from FMO Analysis (Note: The following data is illustrative of typical output and not specific to 4-(3,5-Dinitrophenyl)morpholin-3-one.)
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.85 | Electron-donating capacity |
| LUMO Energy | ELUMO | -2.95 | Electron-accepting capacity |
| Energy Gap | ΔE | 3.90 | Chemical reactivity and stability |
The Molecular Electrostatic Potential Surface (MEPS or MEP) provides a visual representation of the charge distribution across the molecule. researchgate.netnih.gov It is mapped onto the electron density surface and color-coded to indicate different regions of electrostatic potential.
Red Regions: Indicate areas of negative potential (electron-rich), which are susceptible to electrophilic attack. In 4-(3,5-Dinitrophenyl)morpholin-3-one, these would be found around the oxygen atoms of the carbonyl and nitro groups. researchgate.net
Blue Regions: Indicate areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. These would likely be located around the hydrogen atoms of the aromatic ring.
Green Regions: Represent areas of neutral potential.
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, providing a powerful complement to experimental characterization.
Quantum chemical calculations are widely used to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of organic molecules. mdpi.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method, typically employed within a DFT framework, is the standard for calculating isotropic magnetic shielding tensors. mdpi.com
The computational process involves first obtaining the optimized molecular geometry, then performing a GIAO calculation to determine the shielding constants for each nucleus. These values are then converted into chemical shifts (δ) by referencing them against a standard compound, such as Tetramethylsilane (TMS), calculated at the same level of theory.
A strong correlation between the calculated and experimentally measured NMR spectra serves as a robust validation of the computed molecular structure. nih.gov The accuracy of the prediction is often quantified by the Mean Absolute Error (MAE) between the theoretical and experimental values. nih.gov
Table 3: Illustrative Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (Note: The following data is illustrative and not specific to 4-(3,5-Dinitrophenyl)morpholin-3-one.)
| Proton Position | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| H-2' (Aromatic) | 9.15 | 9.08 | 0.07 |
| H-4' (Aromatic) | 8.80 | 8.75 | 0.05 |
| H-6' (Aromatic) | 9.15 | 9.08 | 0.07 |
| H-2 (Morpholine) | 4.50 | 4.45 | 0.05 |
| H-5 (Morpholine) | 4.05 | 4.01 | 0.04 |
Theoretical Vibrational Frequency Calculations and Assignment
Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing insights into the molecular vibrations of a compound. These calculations are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which can predict the infrared (IR) and Raman spectra of a molecule. nih.govnih.gov For 4-(3,5-dinitrophenyl)morpholin-3-one, a full geometry optimization and frequency calculation would be the first step.
The assignment of calculated vibrational frequencies to specific molecular motions is achieved through visualization of the normal modes and analysis of the Potential Energy Distribution (PED). Key vibrational modes expected for this molecule would include:
N-O stretching vibrations from the two nitro (NO₂) groups, typically appearing as strong, distinct bands in the IR spectrum.
C=O stretching vibration of the morpholin-3-one ring's carbonyl group.
C-N stretching vibrations for the N-phenyl bond and within the morpholine (B109124) ring.
C-O-C stretching of the ether linkage in the morpholine ring.
Aromatic C-H and C=C stretching vibrations from the dinitrophenyl ring.
Aliphatic C-H stretching from the CH₂ groups of the morpholine ring.
A data table comparing hypothetical calculated frequencies with typical experimental ranges for these functional groups would be constructed for a complete analysis.
Table 1: Hypothetical Vibrational Mode Assignments for 4-(3,5-Dinitrophenyl)morpholin-3-one
| Vibrational Mode | Typical Experimental Wavenumber (cm⁻¹) |
|---|---|
| Asymmetric NO₂ Stretch | 1520 - 1560 |
| Symmetric NO₂ Stretch | 1340 - 1370 |
| C=O (Amide) Stretch | 1670 - 1720 |
| Aromatic C=C Stretch | 1450 - 1600 |
| C-N Stretch | 1250 - 1350 |
| C-O-C (Ether) Stretch | 1070 - 1150 |
| Aromatic C-H Stretch | 3000 - 3100 |
Note: This table is illustrative and based on general group frequencies. Actual values would require specific DFT calculations.
Reaction Mechanism Modeling
Modeling reaction mechanisms provides a molecular-level understanding of how a chemical transformation occurs. For a compound like 4-(3,5-dinitrophenyl)morpholin-3-one, theoretical studies could explore its synthesis, degradation, or participation in further reactions.
Transition State Characterization and Activation Energy Calculations
A crucial aspect of reaction modeling is the identification and characterization of the transition state (TS)—the highest energy point along the reaction pathway. Computational methods are used to locate this first-order saddle point on the potential energy surface. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Once the structures of the reactants, products, and the transition state are optimized, their energies can be calculated to determine the activation energy (Ea). The Ea represents the energy barrier that must be overcome for the reaction to proceed and is a key determinant of the reaction rate. For example, in a nucleophilic aromatic substitution reaction to synthesize this molecule, the activation energy for the formation of the Meisenheimer intermediate could be calculated. researchgate.net
Reaction Coordinate Mapping
Reaction coordinate mapping, also known as Intrinsic Reaction Coordinate (IRC) analysis, traces the minimum energy path from the transition state down to the reactants and products. This calculation confirms that the identified transition state correctly connects the desired reactants and products. The resulting plot of energy versus the reaction coordinate provides a visual representation of the reaction profile, including the energies of reactants, products, transition states, and any intermediates.
Conformational Analysis and Tautomerism Studies
Molecules that are not entirely rigid can exist in different spatial arrangements known as conformations. Furthermore, some molecules can exist as readily interconvertible structural isomers called tautomers.
Exploration of Conformational Landscape
The conformational landscape of 4-(3,5-dinitrophenyl)morpholin-3-one is primarily determined by two factors: the ring puckering of the morpholin-3-one ring and the rotation around the C-N bond connecting the phenyl ring to the morpholine nitrogen.
Morpholin-3-one Ring Conformation: The morpholine ring typically adopts a chair-like conformation. nih.gov However, the presence of the sp²-hybridized carbonyl carbon in the morpholin-3-one ring flattens that portion of the ring, leading to conformations often described as half-chair, twist-boat, or envelope. A systematic conformational search would involve rotating the dihedral angles within the ring to identify all low-energy conformers.
Rotation about the C-N Bond: The rotation of the dinitrophenyl group relative to the morpholine ring is another key conformational variable. Due to potential steric hindrance between the ortho-nitro group and the morpholine ring, this rotation is expected to have a defined energy barrier. A relaxed potential energy surface scan, where the dihedral angle is systematically varied and the rest of the molecule's geometry is optimized at each step, would reveal the rotational barriers and the most stable rotational conformers.
Theoretical Evaluation of Tautomeric Preferences
Tautomerism involves the migration of a proton, often accompanied by a shift in double bonds. While keto-enol tautomerism is common, for 4-(3,5-dinitrophenyl)morpholin-3-one, which is a lactam (a cyclic amide), the relevant tautomerism would be the amide-imidic acid (or lactam-lactim) tautomerism. This involves the migration of the proton from a carbon alpha to the carbonyl to the carbonyl oxygen, creating a C=N double bond within the ring and an O-H group.
Computational chemistry can be used to evaluate the relative stabilities of these potential tautomers. nih.govmdpi.com The process involves:
Drawing the structures of both the lactam and lactim tautomers.
Performing geometry optimization and frequency calculations for each tautomer using a reliable theoretical method (e.g., DFT).
Comparing the resulting electronic energies (or Gibbs free energies) of the optimized structures.
For most simple amides and lactams, the lactam form is significantly more stable than the lactim form. It is highly probable that theoretical calculations would confirm the lactam (morpholin-3-one) form as the overwhelmingly preferred tautomer for this compound under standard conditions. The inclusion of solvent effects via continuum solvation models (like PCM) would be important for a more accurate prediction of tautomeric equilibrium in solution. researchgate.net
Solvent Effects on Molecular Properties and Reactivity using Implicit and Explicit Models
Comprehensive searches of scientific literature and computational chemistry databases did not yield specific studies focused on the solvent effects on the molecular properties and reactivity of 4-(3,5-dinitrophenyl)morpholin-3-one using implicit and explicit solvent models.
While general principles of computational chemistry allow for the theoretical investigation of solvent effects on molecules, specific data, including detailed research findings and data tables for 4-(3,5-dinitrophenyl)morpholin-3-one, are not available in the reviewed literature. Such studies would typically involve quantum mechanical calculations to understand how the surrounding solvent medium influences the electronic structure, stability, and reaction pathways of the solute molecule.
In general, such computational investigations would employ:
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. This approach is computationally efficient and provides a good approximation of the bulk solvent effects on the solute's properties, such as its conformational stability and electronic distribution.
Explicit Solvent Models: In this approach, individual solvent molecules are included in the computational model. This method allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms and molecular reactivity. These calculations are more computationally intensive but can provide a more detailed and accurate picture of the solvation process.
Without specific research on 4-(3,5-dinitrophenyl)morpholin-3-one, it is not possible to provide detailed findings, data tables, or an in-depth analysis of how different solvent environments would specifically alter its molecular properties and reactivity.
The Chemical Compound As a Synthetic Building Block and Precursor
Incorporation of the 4-(3,5-Dinitrophenyl)morpholin-3-one Moiety into Complex Molecular Architectures
The primary route for the synthesis of 4-(3,5-dinitrophenyl)morpholin-3-one itself involves the nucleophilic aromatic substitution (SNAr) reaction between morpholin-3-one (B89469) and a suitable 1-halo-3,5-dinitrobenzene, typically 1-chloro-3,5-dinitrobenzene (B1328920). The strong electron-withdrawing nature of the two nitro groups activates the aromatic ring towards nucleophilic attack by the secondary amine of the morpholinone. This foundational reaction establishes the core scaffold, which can then be incorporated into larger structures.
The incorporation of the 4-(3,5-dinitrophenyl)morpholin-3-one moiety into more complex molecules can be envisioned through several synthetic strategies. One key approach involves the chemical manipulation of the nitro groups. The selective or complete reduction of the dinitro groups to amino groups provides reactive handles for a variety of subsequent transformations. For instance, the resulting diamino or monoamino derivatives can serve as nucleophiles in acylation, sulfonylation, or alkylation reactions, effectively tethering the morpholinone-containing scaffold to other molecular fragments.
Another strategy for incorporation revolves around utilizing the reactivity of the morpholin-3-one ring itself. The methylene (B1212753) group alpha to the carbonyl (C-2 position) can be functionalized, for example, through deprotonation followed by reaction with an electrophile. This allows for the introduction of various substituents and the extension of the molecular framework.
Below is a table summarizing potential synthetic routes for incorporating the 4-(3,5-dinitrophenyl)morpholin-3-one moiety into larger molecules, based on analogous reactions reported for similar structures.
| Reaction Type | Description | Potential Reagents and Conditions | Resulting Structure |
| Nitro Group Reduction | Reduction of one or both nitro groups to primary amines. | H₂, Pd/C, Ethanol (B145695); or SnCl₂, HCl | 4-(3-amino-5-nitrophenyl)morpholin-3-one or 4-(3,5-diaminophenyl)morpholin-3-one |
| Amide Coupling | Acylation of the resulting amino groups with carboxylic acids or their derivatives. | Carboxylic acid, DCC/DMAP; or Acyl chloride, Et₃N | N-(substituted)-phenyl-morpholin-3-one derivatives |
| Alpha-Functionalization | Deprotonation at the C-2 position followed by alkylation. | LDA, THF, -78 °C; then R-X (alkyl halide) | 2-substituted-4-(3,5-dinitrophenyl)morpholin-3-one |
Design Principles for Derivatives and Analogs of the Compound
The design of derivatives and analogs of 4-(3,5-dinitrophenyl)morpholin-3-one is guided by the desire to modulate its electronic, steric, and physicochemical properties for specific applications, such as in the development of novel bioactive compounds or materials. The key design principles focus on modifications of both the dinitrophenyl ring and the morpholinone scaffold.
Modification of the Dinitrophenyl Ring: The primary site for modification is the nitro groups. As mentioned, their reduction to amines is a powerful tool for diversification. The resulting anilines can be further modified to introduce a wide array of functional groups. For example, diazotization followed by Sandmeyer or related reactions can introduce halides, cyano, or hydroxyl groups. Furthermore, the amino groups can be engaged in the formation of amides, sulfonamides, ureas, and thioureas, each imparting distinct chemical properties.
Another design principle involves the introduction of additional substituents on the aromatic ring, although this is synthetically more challenging and would likely require starting from a more complex substituted dihalobenzene precursor.
Modification of the Morpholinone Scaffold: The morpholinone ring offers several avenues for modification. The C-2 and C-5 methylene groups are potential sites for substitution. Introduction of alkyl or aryl groups at these positions can be used to explore the steric requirements of a biological target or to influence the conformation of the molecule. The carbonyl group at C-3 can be reduced to a hydroxyl group, which can then be further functionalized, or the entire lactam can be reduced to the corresponding morpholine (B109124).
The following table outlines some design principles and the resulting potential derivatives.
| Design Principle | Modification Site | Potential Derivatives | Anticipated Property Change |
| Modulation of Electronic Properties | Dinitrophenyl Ring (Nitro Groups) | Diamino, diacetylamino, dihydroxy derivatives | Altered electron density, potential for new intermolecular interactions |
| Steric Diversification | Morpholinone Ring (C-2, C-5) | 2,2-dimethyl, 5-phenyl derivatives | Increased lipophilicity, altered conformational preferences |
| Scaffold Alteration | Morpholinone Ring (Carbonyl Group) | 3-hydroxy-morpholine, morpholine derivatives | Removal of the planar amide group, increased flexibility |
Strategies for Further Functionalization and Diversification of the Scaffold
Building upon the design principles, several specific synthetic strategies can be employed for the functionalization and diversification of the 4-(3,5-dinitrophenyl)morpholin-3-one scaffold.
Functionalization via Nitro Group Reduction: The reduction of the nitro groups is arguably the most versatile strategy. The resulting aromatic amines are valuable intermediates. For example, reductive amination with aldehydes or ketones can introduce N-alkyl substituents. The amino groups can also be converted into a wide range of other functional groups, providing access to a diverse library of compounds.
Palladium-Catalyzed Cross-Coupling Reactions: If the dinitrophenyl ring is modified to include a halide (e.g., by starting with a trihalonitrobenzene precursor or through a Sandmeyer reaction on a diamino derivative), palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be employed. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a vast array of molecular fragments.
Ring-Opening and Rearrangement Reactions: The morpholinone ring can potentially undergo ring-opening reactions under certain conditions, for example, through hydrolysis of the lactam bond. The resulting amino acid derivative could then be used as a building block in peptide synthesis or other condensation reactions.
The following table summarizes key functionalization strategies.
| Strategy | Description | Example Transformation | Product Class |
| Selective Nitro Reduction | Reduction of one nitro group in the presence of the other. | Controlled hydrogenation or specific reducing agents. | Monoamino-mononitro derivatives for regioselective functionalization. |
| Buchwald-Hartwig Amination | Cross-coupling of an aryl halide derivative with amines. | Pd-catalyzed reaction of a bromo-dinitrophenyl-morpholinone with a primary or secondary amine. | N-aryl or N-alkyl substituted derivatives. |
| Click Chemistry | Functionalization of an azide- or alkyne-modified derivative. | Introduction of an azide (B81097) via Sandmeyer reaction, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC). | Triazole-containing complex molecules. |
Future Research Directions and Prospects in Advanced Organic Chemistry
Exploration of Novel Reaction Pathways for 4-(3,5-Dinitrophenyl)morpholin-3-one
The synthesis of the morpholin-3-one (B89469) core typically involves the cyclization of N-substituted 2-aminoethanols with chloroacetyl chloride or related reagents. For 4-(3,5-dinitrophenyl)morpholin-3-one, a primary synthetic route would involve the reaction of 3,5-dinitroaniline (B184610) with 2-(2-chloroethoxy)acetyl chloride. However, future research could focus on developing more efficient and atom-economical pathways.
One promising avenue is the exploration of catalytic C-N cross-coupling reactions. Methodologies like the Buchwald-Hartwig amination could potentially be adapted to couple 3,5-dinitro-substituted aryl halides with morpholin-3-one. This approach could offer milder reaction conditions and broader substrate scope.
Another area of interest lies in the functionalization of the morpholin-3-one ring itself. While the dinitrophenyl moiety is electron-withdrawing and deactivates the ring towards electrophilic substitution, nucleophilic aromatic substitution (SNAr) reactions on the dinitrophenyl ring are highly feasible. The strong electron-withdrawing nature of the two nitro groups facilitates the displacement of a suitable leaving group on the aromatic ring by various nucleophiles. Research into the reaction of 4-(3,5-dinitrophenyl)morpholin-3-one with O-, S-, and N-nucleophiles could lead to a diverse library of novel compounds with potentially interesting properties. For instance, the substitution of a nitro group by other functional groups could modulate the electronic properties of the molecule.
Furthermore, reactions involving the active methylene (B1212753) group (C2) of the morpholin-3-one ring could be explored. Base-mediated condensation reactions with aldehydes or other electrophiles could provide access to a range of C2-substituted derivatives. The reaction of morpholin-3-one with triethyl phosphite (B83602) prompted by phosphoryl chloride has been shown to yield 1,1-bisphosphonates, and similar reactivity could be investigated for the title compound. google.com
Table 1: Potential Novel Reaction Pathways
| Reaction Type | Potential Reagents | Expected Product | Research Focus |
|---|---|---|---|
| C-N Cross-Coupling | Morpholin-3-one, 1-halo-3,5-dinitrobenzene, Pd or Cu catalyst | 4-(3,5-Dinitrophenyl)morpholin-3-one | Development of efficient catalytic systems |
| Nucleophilic Aromatic Substitution | 4-(3,5-Dinitrophenyl)morpholin-3-one, various nucleophiles (e.g., alkoxides, thiolates) | Substituted phenyl-morpholin-3-ones | Exploration of substituent effects and reaction scope |
| C2-Functionalization | 4-(3,5-Dinitrophenyl)morpholin-3-one, base, electrophiles (e.g., aldehydes) | C2-substituted morpholin-3-one derivatives | Synthesis of novel scaffolds |
Development of Asymmetric Synthesis Methodologies for Chiral Analogs
The introduction of chirality into the morpholin-3-one scaffold can lead to compounds with specific stereochemical properties, which is of significant interest. Future research should focus on the development of asymmetric methodologies to synthesize chiral analogs of 4-(3,5-dinitrophenyl)morpholin-3-one.
One approach is the use of chiral starting materials. For instance, employing an enantiomerically pure 2-amino-1-phenylethanol (B123470) in the initial cyclization reaction would result in a chiral morpholin-3-one with a substituent at the C5 or C6 position.
Catalytic asymmetric synthesis represents a more elegant and efficient strategy. The development of chiral catalysts for the enantioselective synthesis of morpholin-3-ones is an active area of research. For example, an asymmetric version of the intramolecular cyclization of a suitable precursor, catalyzed by a chiral Lewis acid or Brønsted acid, could be envisioned. While direct asymmetric synthesis of 4-aryl-morpholin-3-ones is still a developing field, progress in related areas, such as the asymmetric synthesis of piperazines, provides valuable insights. mdpi.com
The synthesis of chiral morpholinones has been approached through various strategies, including the use of chiral auxiliaries and catalytic enantioselective methods. nih.gov These methodologies could be adapted for the synthesis of chiral 4-(3,5-dinitrophenyl)morpholin-3-one analogs. For example, a chiral phosphoric acid-catalyzed enantioselective synthesis has been reported for C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols. nih.gov
Table 2: Strategies for Asymmetric Synthesis
| Strategy | Description | Potential Outcome |
|---|---|---|
| Chiral Pool Synthesis | Utilization of enantiomerically pure starting materials (e.g., chiral amino alcohols). | Synthesis of specific enantiomers of substituted morpholin-3-ones. |
| Chiral Catalysis | Employment of chiral catalysts (e.g., Lewis acids, Brønsted acids, organocatalysts) to induce enantioselectivity in the cyclization or functionalization step. | Enantioselective access to a broader range of chiral morpholin-3-one analogs. |
| Chiral Auxiliary | Use of a removable chiral group to direct the stereochemical outcome of a reaction. | Diastereoselective synthesis of chiral intermediates. |
Advanced Computational Tools for Predictive Chemistry
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, thereby guiding experimental efforts. For 4-(3,5-dinitrophenyl)morpholin-3-one, density functional theory (DFT) calculations can be employed to investigate its electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential. These calculations can provide insights into the molecule's reactivity, stability, and potential for intermolecular interactions.
DFT simulations can be used to explore the reaction mechanisms of novel synthetic pathways, helping to identify transition states and calculate activation energies. This can aid in optimizing reaction conditions and predicting the feasibility of new reactions. For example, computational studies on 2,4-dinitrophenylhydrazone derivatives have successfully used DFT to explore charge transfer and identify sites favorable for electrophilic and nucleophilic attacks. mdpi.com
Furthermore, computational tools can be used to predict the spectroscopic properties (e.g., NMR, IR, UV-Vis) of 4-(3,5-dinitrophenyl)morpholin-3-one and its derivatives, which can be valuable for their characterization. Molecular dynamics simulations could also be employed to study the conformational preferences of the molecule and its interactions with other molecules or materials.
Table 3: Applications of Computational Chemistry
| Computational Method | Application | Predicted Properties |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure analysis, reaction mechanism studies. | Molecular orbital energies, charge distribution, reaction energetics. |
| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption spectra. | UV-Vis absorption wavelengths and intensities. |
| Molecular Dynamics (MD) | Simulation of molecular motion and interactions over time. | Conformational analysis, interaction with solvents or materials. |
Potential Applications in Materials Science (e.g., Polymers, Functional Materials, if applicable and non-biological)
The unique electronic properties of the 3,5-dinitrophenyl group, characterized by its strong electron-withdrawing nature, suggest that 4-(3,5-dinitrophenyl)morpholin-3-one could be a valuable building block for functional materials.
One potential application is in the development of novel polymers. The morpholin-3-one unit can be incorporated into polymer backbones through various polymerization techniques. The dinitrophenyl moiety could impart specific properties to the resulting polymer, such as thermal stability or charge-transport characteristics. While research on polymers derived from this specific molecule is limited, studies on other morpholine-containing polymers have shown their potential in various applications.
The nitroaromatic nature of the compound also suggests potential applications in energetic materials or as a component in charge-transfer complexes. The high nitrogen and oxygen content of the 3,5-dinitrophenyl group is a characteristic feature of many energetic materials. However, detailed studies would be required to assess its energetic properties and sensitivity.
Furthermore, the molecule could be explored as a component in nonlinear optical (NLO) materials. The combination of an electron-donating morpholine (B109124) nitrogen (though attenuated by the carbonyl group) and the strongly electron-accepting dinitrophenyl ring creates a donor-acceptor system, which is a common motif in molecules with NLO properties.
Table 4: Potential Material Science Applications
| Application Area | Rationale | Potential Properties |
|---|---|---|
| Polymer Synthesis | Incorporation of the rigid, polar morpholin-3-one unit and the electron-deficient dinitrophenyl group into a polymer chain. | Enhanced thermal stability, specific electronic properties. |
| Energetic Materials | High content of nitrogen and oxygen due to the dinitrophenyl group. | Potential for high energy density (requires thorough safety evaluation). |
| Nonlinear Optical (NLO) Materials | Donor-acceptor structure arising from the morpholine and dinitrophenyl moieties. | Second- or third-order NLO response. |
Q & A
Q. Critical Parameters :
- Temperature control (0°C for intermediate stability).
- Solvent choice (acetone enhances solubility of intermediates).
- Catalytic base (K₂CO₃ vs. Et₃N) for selective substitution .
Advanced: How can regioselectivity in the substitution of cyanuric chloride be optimized for asymmetric derivatives?
Methodological Answer :
Regioselectivity is influenced by steric and electronic factors:
- Steric Hindrance : Bulkier substituents on the aryl amine favor substitution at the less hindered triazine position.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro) on the aryl amine direct substitution via resonance stabilization of the transition state.
- Catalytic Modulation : Use weaker bases (e.g., K₂CO₃) to slow reaction kinetics, allowing controlled mono-substitution. Computational DFT studies can model charge distribution on the triazine ring to predict substitution sites .
Basic: What analytical techniques are suitable for characterizing 4-(3,5-dinitrophenyl)morpholin-3-one?
Q. Methodological Answer :
- Melting Point : Confirm purity (e.g., m.p. >250°C for intermediates) .
- NMR Spectroscopy : ¹H and ¹³C NMR to identify morpholine ring protons (δ 3.5–4.5 ppm) and aromatic protons from the dinitrophenyl group (δ 8.0–9.0 ppm).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced: How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Q. Methodological Answer :
- Dynamic Effects : Nitro groups cause deshielding and splitting due to restricted rotation. Variable-temperature NMR can resolve overlapping signals.
- 2D NMR : HSQC and HMBC correlations clarify connectivity between morpholine and dinitrophenyl moieties.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, though nitro groups may complicate diffraction due to thermal motion .
Basic: What stability concerns arise during storage of nitroaromatic morpholinones?
Q. Methodological Answer :
- Light Sensitivity : Nitro groups undergo photodegradation; store in amber glass under inert gas.
- Thermal Stability : Perform DSC analysis to identify decomposition temperatures (>200°C typical for dinitrophenyl derivatives).
- Moisture : Hygroscopic morpholinone rings may hydrolyze; use desiccants .
Advanced: How do electronic effects of the 3,5-dinitrophenyl group influence reactivity in nucleophilic substitutions?
Q. Methodological Answer :
- Electron-Withdrawing Nature : The nitro groups deactivate the phenyl ring, reducing electrophilicity at the para position.
- Resonance Stabilization : Transition states in substitution reactions are stabilized by nitro group conjugation, favoring meta/para selectivity.
- Kinetic vs. Thermodynamic Control : Use low temperatures to favor kinetic products (e.g., mono-substitution) .
Basic: How can impurity profiles be controlled during synthesis?
Q. Methodological Answer :
- Chromatographic Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track byproducts.
- Recrystallization : Purify intermediates via acetone/water mixtures to remove unreacted amines.
- Specification Limits : Adhere to ICH guidelines (e.g., <0.1% for unspecified impurities) .
Advanced: What computational methods predict the compound’s bioactivity or supramolecular interactions?
Q. Methodological Answer :
- QSAR Modeling : Correlate nitro group geometry with biological activity using molecular descriptors (e.g., logP, polar surface area).
- Docking Studies : Simulate binding to target proteins (e.g., kinases) using AutoDock Vina.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C–H···O bonds) in crystal packing .
Basic: What safety precautions are essential when handling this compound?
Q. Methodological Answer :
- PPE : Wear nitrile gloves and goggles; avoid inhalation (use fume hoods).
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Hazard Codes : R36/37/38 (irritant to eyes, respiratory system, and skin) .
Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in mechanistic studies of nitro group reduction?
Q. Methodological Answer :
- Tracer Studies : Synthesize ¹⁵N-labeled dinitrophenyl derivatives to track reduction pathways (e.g., nitro → amine).
- Kinetic Isotope Effects (KIE) : Compare reaction rates of ¹⁴N vs. ¹⁵N compounds to identify rate-determining steps.
- MS/MS Analysis : Detect labeled intermediates during catalytic hydrogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
